molecular formula C14H19N3O4S2 B14808440 Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate

Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate

Cat. No.: B14808440
M. Wt: 357.5 g/mol
InChI Key: ASWKFHDBCQWNGX-UHFFFAOYSA-N
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Description

Ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thienyl ring, which is a sulfur-containing heterocycle, and multiple functional groups, including amides and esters, making it a versatile molecule for chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor, 3-(aminocarbonyl)-4,5-dimethyl-2-thienylamine. This precursor undergoes a series of reactions, including acylation, esterification, and thioamide formation, to yield the final product.

    Acylation: The thienylamine is acylated using an appropriate acyl chloride or anhydride under basic conditions to introduce the carbonyl group.

    Esterification: The intermediate product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Thioamide Formation: Finally, the compound undergoes a reaction with a thiocarbonyl reagent to introduce the thioamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring and the thioamide group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl and thioamide groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl ring and thioamide group.

    Reduction: Reduced forms of the carbonyl and thioamide groups, such as alcohols and amines.

    Substitution: New compounds with substituted amide or ester groups.

Scientific Research Applications

Ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique functional groups and heterocyclic structure make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The thienyl ring and functional groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Similar in structure but contains an isothiazole ring instead of a thienyl ring.

    Ethyl 4-amino-3-(aminocarbonyl)thiophene-2-carboxylate: Contains a thiophene ring with different substitution patterns.

    Ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxo-2-butenoate: A closely related compound with slight variations in the functional groups.

Uniqueness

Ethyl 4-[({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups and the presence of a thienyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O4S2

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioylamino]-4-oxobutanoate

InChI

InChI=1S/C14H19N3O4S2/c1-4-21-10(19)6-5-9(18)16-14(22)17-13-11(12(15)20)7(2)8(3)23-13/h4-6H2,1-3H3,(H2,15,20)(H2,16,17,18,22)

InChI Key

ASWKFHDBCQWNGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC(=S)NC1=C(C(=C(S1)C)C)C(=O)N

Origin of Product

United States

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